molecular formula C10H15ClN2 B1602631 N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine CAS No. 854650-27-4

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine

Cat. No. B1602631
CAS RN: 854650-27-4
M. Wt: 198.69 g/mol
InChI Key: IKWXSOGQJGFBFT-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine, also known as 2-Amino-2-methyl-1-propanol (AMP) is a chemical compound that has a wide range of applications in scientific research. This compound has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. In

Scientific Research Applications

Expedient Synthesis of N-Methyl- and N-Alkylamines

A study by Senthamarai et al. (2018) discusses an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines. This method, starting from inexpensive nitroarenes or amines, highlights the importance of developing cost-effective and convenient methods for amine synthesis, which are crucial in life-science molecule production and industrial applications (Senthamarai et al., 2018).

Novel Aromatic Poly(Amine-Imide)s

Cheng et al. (2005) synthesized novel aromatic poly(amine-imide)s bearing pendent triphenylamine groups. These materials show promise due to their thermal stability, photophysical, electrochemical, and electrochromic characteristics, making them potentially valuable in electronic applications (Cheng et al., 2005).

Redox-Activated Amines in Bond Formation

Ociepa et al. (2018) present a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This method showcases the versatility of amines in synthesizing complex molecular scaffolds, underscoring the significance of amines in organic synthesis (Ociepa et al., 2018).

Corrosion Inhibition by Amine Derivatives

Boughoues et al. (2020) synthesized amine derivative compounds and investigated their performance as corrosion inhibitors on mild steel in HCl medium. This study demonstrates the potential of amine derivatives in protecting metals against corrosion, highlighting the practical applications of such compounds in industry (Boughoues et al., 2020).

properties

IUPAC Name

1-N-(3-chlorophenyl)-2-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-10(2,12)7-13-9-5-3-4-8(11)6-9/h3-6,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXSOGQJGFBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587940
Record name N~1~-(3-Chlorophenyl)-2-methylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-methylpropyl)-N-(3-chlorophenyl)amine

CAS RN

854650-27-4
Record name N~1~-(3-Chlorophenyl)-2-methylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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